molecular formula C15H18N4O2 B2411764 N-((2-(dimethylamino)pyrimidin-4-yl)methyl)-2-phenoxyacetamide CAS No. 1797224-69-1

N-((2-(dimethylamino)pyrimidin-4-yl)methyl)-2-phenoxyacetamide

Cat. No. B2411764
CAS RN: 1797224-69-1
M. Wt: 286.335
InChI Key: PCXYUNKKXMUJHN-UHFFFAOYSA-N
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Description

N-((2-(dimethylamino)pyrimidin-4-yl)methyl)-2-phenoxyacetamide, also known as DMXAA, is a synthetic compound that has been extensively studied for its potential as an anti-cancer agent. This compound was first synthesized in the 1980s and has since been the subject of numerous scientific investigations.

Scientific Research Applications

Radiosynthesis for Imaging Applications

A notable application involves the development of selective ligands for imaging, such as the synthesis of DPA-714 and its derivatives for positron emission tomography (PET) imaging of the translocator protein (18 kDa). These compounds are synthesized in steps from their precursors and labeled with fluorine-18 for in vivo imaging, demonstrating significant potential in neuroimaging and cancer diagnosis (Dollé et al., 2008).

Synthesis of Heterocyclic Systems

Research includes the synthesis of pyrimidine derivatives, such as the preparation of 3-amino-4H-pyrido-[1,2-a]pyrimidin-4-ones and other heterocyclic compounds. These syntheses are crucial for developing new compounds with potential biological activities (Selič et al., 1997).

Anticancer Activity

5-Deaza analogues of aminopterin and folic acid have been synthesized, showing significant anticancer activity. This highlights the role of pyrimidine derivatives in chemotherapy and cancer treatment research (Su et al., 1986).

Histamine H4 Receptor Ligands

A series of 2-aminopyrimidines was synthesized to investigate their potential as ligands for the histamine H4 receptor, showing promise in anti-inflammatory and antinociceptive applications (Altenbach et al., 2008).

Anti-Inflammatory and Analgesic Agents

Benzodifuranyl derivatives have been synthesized, showing high COX-2 inhibitory activity, analgesic activity, and anti-inflammatory activity. These findings indicate potential applications in developing new anti-inflammatory and analgesic drugs (Abu‐Hashem et al., 2020).

Antifungal Effects

Derivatives of dimethylpyrimidin have been studied for their antifungal effects against types of fungi such as Aspergillus terreus and Aspergillus niger. This research is essential for developing new antifungal agents (Jafar et al., 2017).

Mechanism of Action

Target of Action

The primary target of N-((2-(dimethylamino)pyrimidin-4-yl)methyl)-2-phenoxyacetamide is the Tyrosine-protein kinase SYK . This enzyme plays a crucial role in the intracellular signaling pathways of many biological processes, including cell growth and differentiation .

Mode of Action

The compound interacts with its target by inhibiting the protein kinase activity. This inhibition occurs through the formation of hydrophobic interactions between the aromatic amine moiety of the compound and the active site of the kinase . This interaction results in the suppression of the kinase’s activity, leading to changes in the downstream signaling pathways.

Biochemical Pathways

The inhibition of the Tyrosine-protein kinase SYK affects various biochemical pathways. These pathways are primarily involved in cellular signaling processes such as cell growth regulation, differentiation, migration, and metabolism . The downstream effects of these changes can lead to alterations in cellular functions and behaviors.

Pharmacokinetics

The compound’s absorption, distribution, metabolism, and excretion (adme) properties would significantly impact its bioavailability .

Result of Action

The molecular and cellular effects of the compound’s action are primarily related to its inhibitory effect on the Tyrosine-protein kinase SYK. By inhibiting this kinase, the compound can disrupt the normal signaling pathways within the cell, potentially leading to changes in cell growth and differentiation .

properties

IUPAC Name

N-[[2-(dimethylamino)pyrimidin-4-yl]methyl]-2-phenoxyacetamide
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C15H18N4O2/c1-19(2)15-16-9-8-12(18-15)10-17-14(20)11-21-13-6-4-3-5-7-13/h3-9H,10-11H2,1-2H3,(H,17,20)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

PCXYUNKKXMUJHN-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CN(C)C1=NC=CC(=N1)CNC(=O)COC2=CC=CC=C2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C15H18N4O2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

286.33 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

N-((2-(dimethylamino)pyrimidin-4-yl)methyl)-2-phenoxyacetamide

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